molecular formula C12H12ClN B2950820 2-Chloro-4,5,7-trimethylquinoline CAS No. 329210-71-1

2-Chloro-4,5,7-trimethylquinoline

Cat. No.: B2950820
CAS No.: 329210-71-1
M. Wt: 205.69
InChI Key: LPTKXGDEXQXRMU-UHFFFAOYSA-N
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Description

2-Chloro-4,5,7-trimethylquinoline is an organic compound with the molecular formula C12H12ClN. It belongs to the quinoline family, which is characterized by a double-ring structure consisting of a benzene ring fused to a pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,7-trimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are less commonly documented.

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve agents like potassium permanganate, while reduction reactions could use hydrogen gas in the presence of a catalyst .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminoquinoline derivative .

Scientific Research Applications

2-Chloro-4,5,7-trimethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline is not well-documented. it is likely to interact with molecular targets similar to other quinoline derivatives. For instance, it may inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, thereby exerting its antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5,7-trimethylquinoline
  • 4-Chloro-2,7,8-trimethylquinoline
  • 4-Chloro-2,6,8-trimethylquinoline
  • 4-Chloro-6,7-dimethylquinoline
  • 7-Chloro-2,4-dimethylquinoline
  • 2-Chloro-3,7-dimethylquinoline
  • 4-Chloro-2,6-dimethylquinoline
  • 4-Chloro-2,8-dimethylquinoline
  • 5-Chloro-2,8-dimethylquinoline
  • 2,6,7-Trimethylquinoline
  • 2,5,7-Trimethylquinoline

Uniqueness

2-Chloro-4,5,7-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with targeted applications in various fields .

Properties

IUPAC Name

2-chloro-4,5,7-trimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTKXGDEXQXRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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